Molecular Weight and Pharmacophore Size Reduction Relative to LY354740
2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid (MW 155.19 g/mol) possesses a molecular weight 30 Da lower than the prototypical group II mGluR agonist LY354740 (MW 185.18 g/mol) . This mass difference corresponds precisely to the absence of the C6-carboxylic acid group that is structurally required for high-affinity dual mGluR2/3 agonism. The reduced molecular complexity makes the compound suitable as a minimal pharmacophore fragment for biophysical fragment screening campaigns where maintaining ligand efficiency (LE) above 0.3 kcal/mol per heavy atom is a critical selection criterion [1].
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 155.19 g/mol (C₈H₁₃NO₂) |
| Comparator Or Baseline | LY354740: 185.18 g/mol (C₈H₁₁NO₄) |
| Quantified Difference | ΔMW = 30.0 Da (16.2% reduction) |
| Conditions | Calculated from molecular formula; vendor QC specifications ≥95% purity |
Why This Matters
Procurement of the mono-acid fragment enables fragment-based drug discovery (FBDD) approaches with superior ligand efficiency metrics, whereas the larger dicarboxylate leads exceed typical fragment library molecular weight cutoffs (~160 Da).
- [1] Murray, C. W.; Rees, D. C. The Rise of Fragment-Based Drug Discovery. Nat. Chem. 2009, 1 (3), 187–192. View Source
